7Z-Tricosene
Overview
Description
7Z-Tricosene is a unique and rare compound, first synthesized in the laboratory in the late 1990s. It is a cyclic triterpene, which is a type of hydrocarbon that contains three isoprene units. 7Z-Tricosene has been studied extensively in the scientific community due to its potential applications in medicine, biochemistry, and physiology.
Scientific Research Applications
Application in Pest Control and Monitoring
“7Z-Tricosene” has been found to be effective in improving the pheromone trap catch of the Raspberry Bud Moth, Heterocrossa rubophaga . This moth is a pest of commercial Rubus berry crops and wild Rubus species .
Pheromone Identification: The pheromone of the raspberry bud moth was initially identified as a single component, (7Z)-nonadecen-11-one . However, further investigation of this carposinid pheromone, including volatile collection, gland extraction, mass spectrometry, microchemical analysis, electrophysiology, and field testing, led to the identification of the alkene (7Z)-tricosene from female gland extracts .
Field Testing: Field testing of (7Z)-tricosene showed that it was unattractive alone but in combination with (7Z)-nonadecen-11-one, it more than doubled male moth trap catch for all doses tested compared to that of (7Z)-nonadecen-11-one alone .
Improved Monitoring Tool: A blend of 300 µg of (7Z)-nonadecen-11-one and 300 µg of (7Z)-tricosene is recommended as an improved monitoring tool for raspberry bud moth for use by berry growers . This is the second report of the Z-alkene as a pheromone component in the Carposinidae family among the three carposisnid pheromones identified to date .
Mechanism of Action
Target of Action
The primary target of 7Z-Tricosene is the antennae of male moths , specifically the Raspberry Bud Moth, Heterocrossa rubophaga . The compound is identified from female gland extracts and the synthetic compound gives antennal responses from the male moth .
Mode of Action
7Z-Tricosene acts as a pheromone component in the Carposinidae family . It interacts with the antennae of male moths, eliciting a response . It is unattractive alone but in combination with another compound, (7z)-nonadecen-11-one, it more than doubles male moth trap catch for all doses tested compared to that of (7z)-nonadecen-11-one alone .
Result of Action
The action of 7Z-Tricosene results in an increased attraction of male moths when used in combination with (7Z)-nonadecen-11-one . This leads to a more effective monitoring tool for raspberry bud moth for use by berry growers .
properties
IUPAC Name |
(Z)-tricos-7-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-23H2,1-2H3/b15-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYCVIRCWSSJOW-SQFISAMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C\CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7Z-Tricosene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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